molecular formula C22H36N4O6 B261454 ethyl 4-[(4-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}cyclohexyl)carbonyl]-1-piperazinecarboxylate

ethyl 4-[(4-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}cyclohexyl)carbonyl]-1-piperazinecarboxylate

Cat. No.: B261454
M. Wt: 452.5 g/mol
InChI Key: LEIMRLYLUFRUDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 4,4’-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4,4’-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) typically involves the reaction of 1,4-cyclohexanedicarboxylic acid with piperazine and diethyl carbonate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of Diethyl 4,4’-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) involves large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4,4’-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl 4,4’-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) oxides, while reduction may produce the corresponding alcohols .

Scientific Research Applications

Diethyl 4,4’-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 4,4’-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved in its action are often studied using computational modeling and biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 4,4’-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C22H36N4O6

Molecular Weight

452.5 g/mol

IUPAC Name

ethyl 4-[4-(4-ethoxycarbonylpiperazine-1-carbonyl)cyclohexanecarbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C22H36N4O6/c1-3-31-21(29)25-13-9-23(10-14-25)19(27)17-5-7-18(8-6-17)20(28)24-11-15-26(16-12-24)22(30)32-4-2/h17-18H,3-16H2,1-2H3

InChI Key

LEIMRLYLUFRUDY-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CCC(CC2)C(=O)N3CCN(CC3)C(=O)OCC

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CCC(CC2)C(=O)N3CCN(CC3)C(=O)OCC

Origin of Product

United States

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